N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
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Overview
Description
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological and pharmacological activities, including antibacterial, antitumor, and antiviral effects
Mechanism of Action
Target of Action
Similar n-benzenesulfonyl derivatives of 1,2,3,4-tetrahydroquinoline (thq) have been reported to exhibit antibacterial activity .
Mode of Action
aureus (MRSA), causing disturbed membrane architecture .
Biochemical Pathways
It’s known that reactive oxygen species (ros) increase in strains treated with similar compounds .
Pharmacokinetics
Similar compounds have been found to be very stable and slightly more soluble than other related compounds in most organic solvents compatible with microbiological assays .
Result of Action
Similar compounds have been reported to exhibit bactericidal activity, causing disturbed membrane architecture in bacterial cells .
Action Environment
It’s known that similar compounds are very stable, suggesting that they may be resistant to various environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves the reaction of benzenesulfonyl chloride with 1,2,3,4-tetrahydroquinoline under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide . The resulting intermediate is then reacted with 5,6,7,8-tetrahydronaphthalene-2-sulfonamide to form the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline moiety, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Amine derivatives.
Substitution: Substituted sulfonamides.
Scientific Research Applications
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antiviral properties.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
- N-benzenesulfonyl-1,2,3,4-tetrahydroquinoline (BS-THQ)
- 4-aminobenzenesulfonyl-1,2,3,4-tetrahydroquinoline (4-NH2 BS-THQ)
Comparison: N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is unique due to the presence of both the tetrahydroquinoline and tetrahydronaphthalene moieties. This structural combination enhances its biological activity and makes it more versatile compared to similar compounds .
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4S2/c28-32(29,24-15-13-19-7-4-5-8-21(19)17-24)26-22-14-12-20-9-6-16-27(25(20)18-22)33(30,31)23-10-2-1-3-11-23/h1-3,10-15,17-18,26H,4-9,16H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AONPPTWBUFDHLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NC3=CC4=C(CCCN4S(=O)(=O)C5=CC=CC=C5)C=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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